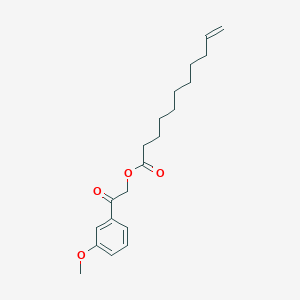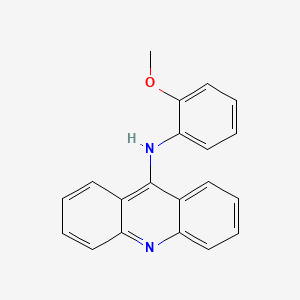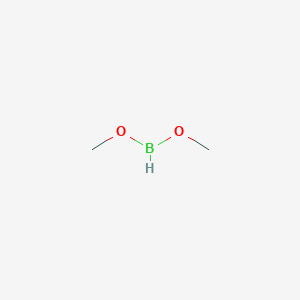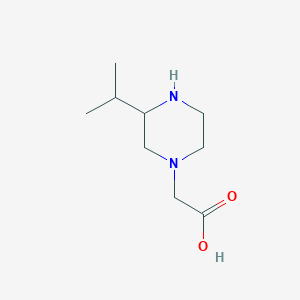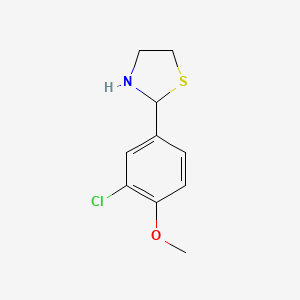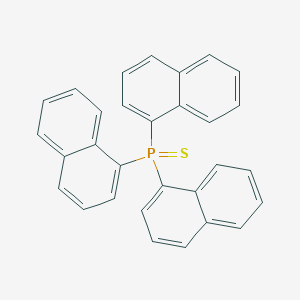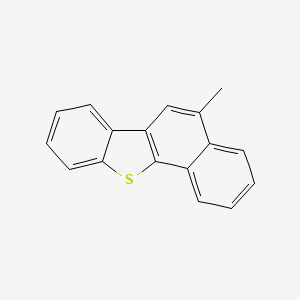
5-Methylbenzo(b)naphtho(2,1-d)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylbenzo(b)naphtho(2,1-d)thiophene is an organic compound with the molecular formula C₁₇H₁₂S. It belongs to the class of polycyclic aromatic sulfur heterocycles, which are known for their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo(b)naphtho(2,1-d)thiophene typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a practical route to obtain the desired thiophene-fused aromatic system.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylbenzo(b)naphtho(2,1-d)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylbenzo(b)naphtho(2,1-d)thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Wirkmechanismus
The mechanism of action of 5-Methylbenzo(b)naphtho(2,1-d)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(b)naphtho(2,1-d)thiophene: Lacks the methyl group at the 5-position.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring but lacks the naphthalene structure.
Naphtho(2,1-b)thiophene: Similar structure but different fusion pattern of the thiophene ring.
Uniqueness
5-Methylbenzo(b)naphtho(2,1-d)thiophene is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Eigenschaften
CAS-Nummer |
4567-49-1 |
|---|---|
Molekularformel |
C17H12S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
5-methylnaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-10-15-13-7-4-5-9-16(13)18-17(15)14-8-3-2-6-12(11)14/h2-10H,1H3 |
InChI-Schlüssel |
LCIWJCAUAOQCDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C13)SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


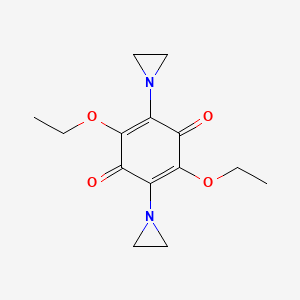
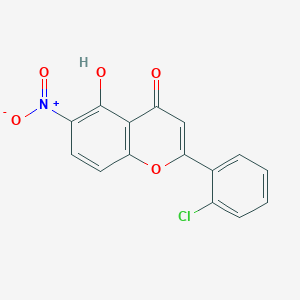

![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
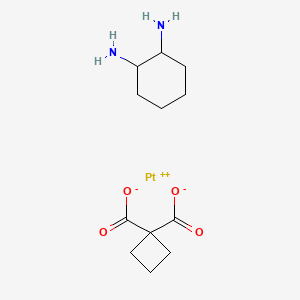
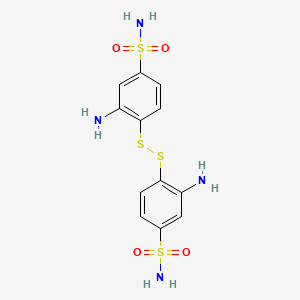
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
